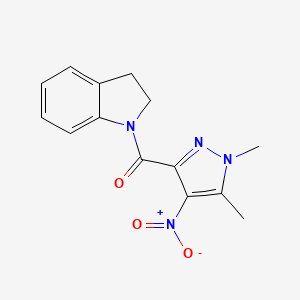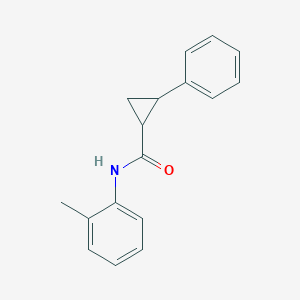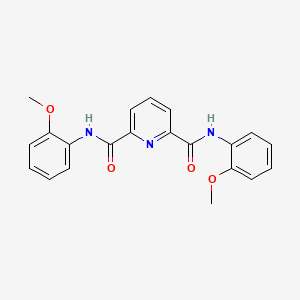
4-chloro-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドは、ピラゾール誘導体のクラスに属する合成有機化合物です。この化合物は、ピラゾール環に結合したクロロ基、メチル基、モルホリン環、カルボキサミド基の存在によって特徴付けられます。
2. 製法
合成経路と反応条件
4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドの合成は、通常、以下の手順を含みます。
ピラゾール環の形成: ピラゾール環は、ヒドラジンと1,3-ジケトンを酸性または塩基性条件下で反応させることにより合成できます。
クロロ基の導入: ピラゾール環の塩素化は、チオニルクロリドまたは五塩化リンなどの試薬を使用して行うことができます。
モルホリン環の結合: モルホリン環は、モルホリンと適切な脱離基を用いた求核置換反応によって導入することができます。
カルボキサミド基の形成: カルボキサミド基は、ピラゾール誘導体を適切なアミンとカルボジイミドなどのカップリング試薬と反応させることで導入することができます。
工業生産方法
4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドの工業生産には、上記の合成経路の最適化バージョンが含まれ、スケーラビリティ、コスト効率、環境への配慮に重点が置かれます。連続フロー化学および自動合成プラットフォームは、効率と収率を向上させるために使用される場合があります。
3. 化学反応解析
反応の種類
酸化: この化合物は、特にメチル基で酸化反応を起こし、カルボン酸またはアルデヒドを生成します。
還元: 還元反応は、カルボキサミド基を標的にし、アミンまたはアルコールに変換することができます。
置換: クロロ基は、アミン、チオール、アルコキシドなどの他の求核剤によって置換される求核置換反応に関与することができます。
一般的な試薬と条件
酸化: 過マンガン酸カリウムまたは三酸化クロムなどの試薬を酸性条件下で使用します。
還元: 水素化リチウムアルミニウムまたは水素化ホウ素ナトリウムなどの試薬。
置換: アジ化ナトリウム、メトキシドナトリウム、または第一級アミンなどの求核剤を塩基性または中性条件下で使用します。
主な生成物
酸化: カルボン酸またはアルデヒドの生成。
還元: アミンまたはアルコールの生成。
置換: 様々な官能基を持つ置換ピラゾール誘導体の生成。
4. 科学研究への応用
化学
化学では、4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドは、より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学
生物学研究では、この化合物は、生物活性分子の可能性について調査されます。酵素や受容体などの生体標的との相互作用は、その作用機序と潜在的な治療的応用に関する洞察を提供することができます。
医学
医学では、4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドは、薬剤候補としての可能性について検討されます。特定の分子標的に相互作用する能力は、疾患に対する新しい治療法の開発につながる可能性があります。
産業
産業では、この化合物は、新しい材料、農薬、または医薬品の開発に使用されます。その化学的特性は、様々な産業プロセスにおいて貴重な中間体となっています。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrazole ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Morpholine Ring: The morpholine ring can be introduced through nucleophilic substitution reactions using morpholine and an appropriate leaving group.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine and a coupling reagent such as carbodiimide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine or alcohol.
Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide, sodium methoxide, or primary amines under basic or neutral conditions.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
科学的研究の応用
Chemistry
In chemistry, 4-chloro-1-methyl-N-(morpholin-4-yl)-1H-pyrazole-5-carboxamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule. Its interactions with biological targets, such as enzymes or receptors, can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
In medicine, this compound may be explored for its potential as a drug candidate. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.
Industry
In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its chemical properties make it a valuable intermediate in various industrial processes.
作用機序
4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドの作用機序は、酵素や受容体などの特定の分子標的との相互作用に関与しています。この化合物はこれらの標的に結合し、その活性を調節し、生物学的反応につながる可能性があります。関与する正確な経路は、特定の用途と研究されている生物学的システムによって異なります。
類似化合物との比較
類似化合物
4-クロロ-1-メチル-1H-ピラゾール-5-カルボキサミド: モルホリン環が欠如しており、生物活性と化学反応性に影響を与える可能性があります。
1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミド: クロロ基が欠如しており、置換反応における反応性に影響を与える可能性があります。
4-クロロ-1-メチル-1H-ピラゾール-5-カルボン酸:
独自性
4-クロロ-1-メチル-N-(モルホリン-4-イル)-1H-ピラゾール-5-カルボキサミドは、クロロ、メチル、モルホリン、カルボキサミド基の組み合わせによりユニークです。この独特の構造は、異なる化学的および生物学的特性を提供し、研究および産業用途にとって貴重な化合物となっています。
特性
分子式 |
C9H13ClN4O2 |
|---|---|
分子量 |
244.68 g/mol |
IUPAC名 |
4-chloro-2-methyl-N-morpholin-4-ylpyrazole-3-carboxamide |
InChI |
InChI=1S/C9H13ClN4O2/c1-13-8(7(10)6-11-13)9(15)12-14-2-4-16-5-3-14/h6H,2-5H2,1H3,(H,12,15) |
InChIキー |
KDHMXHLHLKBGJS-UHFFFAOYSA-N |
正規SMILES |
CN1C(=C(C=N1)Cl)C(=O)NN2CCOCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4,5-trimethyl-N-[1-(tetrahydrofuran-2-yl)ethyl]benzenesulfonamide](/img/structure/B10976089.png)

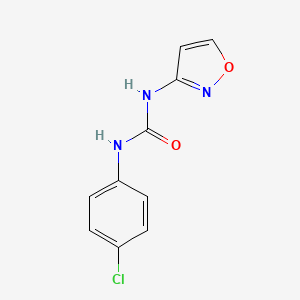
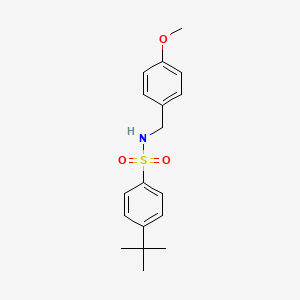


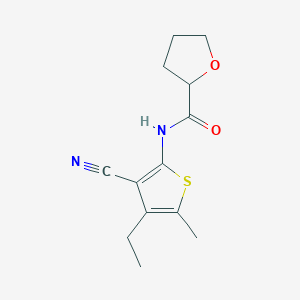
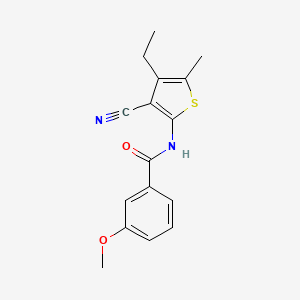
![5-[(3-Carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-5-oxopentanoic acid](/img/structure/B10976134.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10976149.png)
